molecular formula C8H14ClNO B2958331 4-Ethylpiperidine-1-carbonyl chloride CAS No. 1511876-42-8

4-Ethylpiperidine-1-carbonyl chloride

Cat. No. B2958331
M. Wt: 175.66
InChI Key: ZAFUZQDFMTWRLK-UHFFFAOYSA-N
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Description

4-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1511876-42-8 . It has a molecular weight of 175.66 and its IUPAC name is 4-ethylpiperidine-1-carbonyl chloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for 4-Ethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-2-7-3-5-10 (6-4-7)8 (9)11/h7H,2-6H2,1H3 . The InChI key is ZAFUZQDFMTWRLK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .

Scientific Research Applications

Catalysis and Carbon Dioxide Utilization

A study demonstrated the use of a frustrated Lewis pair system for the activation and reduction of carbon dioxide, highlighting a potential application in catalysis and CO2 utilization. This research could imply that compounds like 4-Ethylpiperidine-1-carbonyl chloride might find utility in catalytic systems aimed at environmental remediation or synthetic applications involving CO2 (A. Berkefeld, W. Piers, M. Parvez, 2010).

Organic Synthesis

Another study explored the site-selective arene C-H amination via photoredox catalysis, an innovative approach to forming carbon-nitrogen bonds, which are crucial in pharmaceutical research. This research might suggest areas where 4-Ethylpiperidine-1-carbonyl chloride could be relevant, especially in the development of new synthetic methodologies or the production of bioactive compounds (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).

Material Science

Research on the preparation of isotropic pitch precursor for pitch-based carbon fiber through the co-carbonization of ethylene bottom oil and polyvinyl chloride indicates the potential for 4-Ethylpiperidine-1-carbonyl chloride to be used in materials science, particularly in the development of advanced carbon materials (Jinchang Liu, Hiroki Shimanoe, K. Nakabayashi, J. Miyawaki, S. Ko, Young-Pyo Jeon, S. Yoon, 2018).

Polymer and Surface Chemistry

A publication on polymer-supported nitroxyl catalysts for the selective oxidation of alcohols showcases how functional groups similar to those in 4-Ethylpiperidine-1-carbonyl chloride might be immobilized on polymers for catalytic applications. This highlights a possible role in surface chemistry or polymer-based catalysis (P. Ferreira, W. Hayes, E. Phillips, D. Rippon, S. Tsang, 2004).

Analytical Chemistry

A study on the use of double-ion imprinted polymer @magnetic nanoparticles modified screen printed carbon electrode for simultaneous analysis of cerium and gadolinium ions introduces a novel approach to sensor development. This suggests potential applications of 4-Ethylpiperidine-1-carbonyl chloride in the creation of selective and sensitive analytical tools (B. Prasad, Darshika Jauhari, 2015).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research and potential future developments in the synthesis and application of piperidine derivatives like 4-Ethylpiperidine-1-carbonyl chloride.

properties

IUPAC Name

4-ethylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUZQDFMTWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpiperidine-1-carbonyl chloride

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